Alprenolol tartrate

Description

Properties

CAS No. |

21378-88-1 |

|---|---|

Molecular Formula |

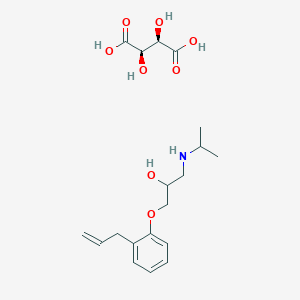

C19H29NO8 |

Molecular Weight |

399.44 |

IUPAC Name |

2-Propanol, 1-((1-methylethyl)amino)-3-(2-(2-propenyl)phenoxy)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) (salt) |

InChI |

1S/C15H23NO2.C4H6O6/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;5-1(3(7)8)2(6)4(9)10/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |

InChI Key |

MADUQKMQKQDWJH-LREBCSMRSA-N |

SMILES |

CC(C)NCC(COc1ccccc1CC=C)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Alprenolol tartrate |

Origin of Product |

United States |

Chemical Reactions Analysis

Metabolic Pathways

Alprenolol tartrate undergoes hepatic metabolism, primarily involving oxidation and conjugation.

Phase I Metabolism: Hydroxylation

- Reaction : The compound is hydroxylated at the 4-position of the aromatic ring, forming 4-hydroxyalprenolol , an active metabolite with beta-blocking properties .

- Enzyme Involvement : Cytochrome P450 (CYP) enzymes, particularly CYP2D6 .

- Significance : This metabolite retains pharmacological activity, contributing to prolonged beta-blockade effects.

Phase II Metabolism: Conjugation

- Reaction : Glucuronidation or sulfation of the hydroxyl group enhances water solubility for renal excretion .

- Key Enzymes : UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

Table 1: Metabolic Pathways of this compound

| Reaction Type | Metabolite | Enzyme Involved | Pharmacological Activity |

|---|---|---|---|

| Hydroxylation | 4-Hydroxyalprenolol | CYP2D6 | Active beta-blocker |

| Glucuronidation | Alprenolol-glucuronide | UGTs | Inactive |

| Sulfation | Alprenolol-sulfate | SULTs | Inactive |

Covalent Conjugation with Proteins

- Experimental Context : Alprenolol was covalently conjugated to bovine serum albumin (BSA) to generate anti-alprenolol antibodies for immunological studies .

- Reaction Mechanism : Likely involves crosslinkers like glutaraldehyde or carbodiimides (e.g., EDC) to form stable amide bonds between alprenolol’s amine group and BSA’s carboxyl groups .

- Application : Used to study anti-idiotypic antibodies mimicking beta-adrenergic receptors .

Receptor Binding Interactions

- Beta-Adrenergic Receptors :

- Serotonin Receptor Modulation :

Table 2: Receptor Binding Profile

Irradiation Stability

While direct data on this compound’s irradiation resistance is limited, studies on structurally similar beta-blockers (e.g., metoprolol tartrate) show dose-dependent crystallinity changes under gamma irradiation . At 20–40 kGy doses, metoprolol tartrate retains structural integrity, suggesting alprenolol may exhibit comparable stability .

Thermal Degradation

- Thermogravimetric Analysis (TGA) : this compound shows stability up to its melting point (~213°C) .

- Decomposition Products : Oxidative breakdown at high temperatures yields small organic fragments (e.g., CO2, H2O) .

β-Arrestin-Mediated Signaling

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Properties and Receptor Selectivity

Alprenolol tartrate is distinguished from other β-blockers by its receptor selectivity, ISA, and ancillary properties. Key comparisons include:

- Propranolol: Shares alprenolol’s non-selectivity and local anesthetic effects but lacks ISA. Both suppress arrhythmias at identical doses (3.5 mg/kg) in dogs, but propranolol’s efficacy is more dependent on β-blockade .

- Metoprolol: A β₁-selective agent with minimal membrane-stabilizing activity. Unlike alprenolol, it fails to suppress CaCl₂-induced arrhythmias, underscoring the role of local anesthetic properties in antiarrhythmic action .

- Pindolol: Exhibits higher β₂-selectivity (ratio: 3.0) and potent ISA, enabling stronger partial agonism in uterine tissue (intrinsic activity: 0.72 vs. alprenolol’s 0.58) .

Structural and Formulation Differences

Alprenolol’s naphthalene backbone differentiates it structurally from aryloxypropanolamine-based agents like metoprolol. This aromatic system enhances lipophilicity, improving CNS penetration but shortening half-life compared to hydrophilic β-blockers (e.g., atenolol). Formulation studies reveal that alprenolol hydrochloride (distinct from the tartrate salt) interacts synergistically with hydrophilic polymers like HPMC and Na CMC to achieve zero-order release, a trait less pronounced in metoprolol tartrate due to weaker polymer-drug ionic interactions .

Enantiomeric Potency and Clinical Implications

The (-)-enantiomer of alprenolol demonstrates 100-fold greater β₃-adrenoceptor blockade than the (+)-form. However, both enantiomers equally suppress ventricular arrhythmias in dogs at high doses (75–155 mg/kg), suggesting antiarrhythmic mechanisms (e.g., sodium channel blockade) independent of β-receptor antagonism . This contrasts with propranolol, where β-blockade remains central to efficacy.

Adverse Effects and Tolerability

Alprenolol’s ISA reduces bradycardia risk compared to pure antagonists like propranolol. However, its local anesthetic activity correlates with CNS side effects (e.g., head tremors, emesis) at doses >7.5 mg/kg in dogs, a liability shared with propranolol but absent in metoprolol .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing Alprenolol tartrate in pharmaceutical formulations?

- Methodological Guidance :

- Thin-Layer Chromatography (TLC) : Use silica gel plates with mobile phases containing chiral selectors (e.g., D-(-)-tartaric acid) to separate enantiomers. Detection under UV light (254 nm) and densitometric scanning at 230 nm enables quantification .

- Spectrophotometry : Employ reactions with dyes like bromophenol blue (BPB) for quantitative analysis. Validate the method by assessing linearity, precision, and recovery rates in tablet formulations .

- Key Considerations : Include physicochemical properties (e.g., solubility, pKa) from reference tables (e.g., Table 1 in [7]) to optimize separation conditions.

Q. How should in vivo studies assessing this compound’s anti-arrhythmic effects be designed?

- Experimental Design :

- Animal Models : Use anesthetized dogs with induced arrhythmias (e.g., CaCl₂ or coronary artery ligation). Monitor heart rate and rhythm stability post-administration .

- Dosage Calculation : Base doses on the hydrochloride or tartrate salt form. For example, (±)-alprenolol hydrochloride and (-)-alprenolol tartrate were administered at 0.1–1.0 mg/kg in canine studies .

- Controls : Include isoprenaline-induced tachycardia groups to evaluate β-blocking efficacy. Use statistical tests (e.g., Pearson correlation) to analyze relationships between β-blocking potency and anti-arrhythmic activity .

Advanced Research Questions

Q. How can researchers address variability in permeability data for this compound across studies?

- Data Reconciliation Strategies :

- Standardized Protocols : Adopt consistent Caco-2 cell line conditions (e.g., passage number, culture media) to minimize inter-lab variability. For example, reported logPₐₚₚ values for alprenolol range from −3.9 to −5.8 due to methodological differences .

- Meta-Analysis : Pool data from multiple studies and apply multivariate regression to identify confounding factors (e.g., pH, temperature). Validate findings using computational models (e.g., QSPR) .

Q. What strategies resolve contradictions between β-blocking efficacy and local anesthetic properties of this compound?

- Mechanistic Analysis :

- Correlation Studies : In canine models, local anesthetic properties (e.g., membrane stabilization) showed stronger correlation with anti-arrhythmic effects (r = 0.9526, P < 0.01) than β-blocking activity (r = 0.3632, nonsignificant) .

- Dose-Dependent Effects : Conduct dose-response experiments to isolate β-blocking vs. anesthetic contributions. Use enantiomer-specific studies (e.g., (+)- vs. (-)-alprenolol) to clarify stereochemical influences .

Q. What methodological considerations are critical for chiral separation of this compound enantiomers?

- Advanced Techniques :

- TLC with Chiral Selectors : Impregnate silica gel plates with D-(-)-tartaric acid in ethanol-water (7:3) for direct enantiomer resolution. Compare results with HPLC to evaluate reproducibility .

- Validation : Assess selectivity, sensitivity, and robustness using ICH guidelines. Reference structural analogs (e.g., metoprolol tartrate) to optimize mobile phases .

Q. What are best practices for receptor-ligand binding assays using Alprenolol derivatives?

- HTRF-Based Assays :

- Probe Design : Use HTRF Tag-Lite β1 adrenergic receptor green antagonist ligands, which are alprenolol derivatives labeled with fluorescent probes. Validate binding affinity via competition assays with unlabeled alprenolol .

- Data Normalization : Include controls for nonspecific binding (e.g., excess unlabeled ligand) and normalize signals to total receptor density .

Tables for Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.